6-CHLORO-2-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-4-PHENYLQUINAZOLINE

GPCR pharmacology Dopamine D1A receptor Serotonin 5-HT1A receptor

6-Chloro-2-[4-(4-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline (CAS 865616-66-6) is a synthetic quinazoline derivative featuring a 6-chloro-4-phenylquinazoline core substituted at the 2-position with a 4-(4-chlorobenzoyl)piperazine moiety. Its molecular formula is C₂₅H₂₀Cl₂N₄O with a molecular weight of 463.4 g/mol.

Molecular Formula C25H20Cl2N4O
Molecular Weight 463.36
CAS No. 865616-66-6
Cat. No. B2850203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-CHLORO-2-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-4-PHENYLQUINAZOLINE
CAS865616-66-6
Molecular FormulaC25H20Cl2N4O
Molecular Weight463.36
Structural Identifiers
SMILESC1CN(CCN1C2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)Cl
InChIInChI=1S/C25H20Cl2N4O/c26-19-8-6-18(7-9-19)24(32)30-12-14-31(15-13-30)25-28-22-11-10-20(27)16-21(22)23(29-25)17-4-2-1-3-5-17/h1-11,16H,12-15H2
InChIKeyMPBJCJBVIGUKSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-2-[4-(4-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline (CAS 865616-66-6): Structural Identity, Physicochemical Profile, and Database Annotations for Procurement Decisions


6-Chloro-2-[4-(4-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline (CAS 865616-66-6) is a synthetic quinazoline derivative featuring a 6-chloro-4-phenylquinazoline core substituted at the 2-position with a 4-(4-chlorobenzoyl)piperazine moiety. Its molecular formula is C₂₅H₂₀Cl₂N₄O with a molecular weight of 463.4 g/mol [1]. The compound is registered in PubChem under CID 2134202 and catalogued in the ZINC15 database as ZINC28956074, where it is classified in the JKBF tranche with a calculated logP of 5.937 and topological polar surface area (tPSA) of 89 Ų, indicating moderate-to-high lipophilicity [2]. As a member of the 2-piperazinyl-4-phenylquinazoline chemotype, this compound shares structural features with biologically active congeners that have demonstrated engagement with aminergic GPCRs (including dopamine and serotonin receptor subtypes) and have been explored in patent families targeting KRAS G12C inhibition, MAGL inhibition, and CNS disorders [3][4].

Why 6-Chloro-2-[4-(4-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline Cannot Be Interchanged with In-Class Quinazoline-Piperazine Analogs


Within the 2-piperazinyl-4-phenylquinazoline chemical series, even modest modifications to the piperazine N-substituent produce orders-of-magnitude shifts in receptor binding affinity and selectivity. For instance, the 4-methylpiperazine analog (CID 659436) exhibits D₁A dopamine receptor EC₅₀ of 0.00913 nM versus 5-HT₁A receptor EC₅₀ of 45,500 nM, representing a selectivity window of approximately 5 × 10⁶-fold [1]. In contrast, the unsubstituted piperazine analog (CID 658787) shows a markedly different 5-HT₁A EC₅₀ of 9,980 nM, indicating that the N-substituent is a critical determinant of both potency and receptor preference [2]. The target compound's 4-chlorobenzoyl substituent introduces an aromatic ring with an electron-withdrawing chlorine atom and a carbonyl linker, which alters hydrogen-bonding capacity, conformational flexibility, and lipophilicity relative to simple alkyl- or aryl-piperazine congeners. The ZINC15 entry for this compound reveals a predicted logP of 5.937 and tPSA of 89 Ų—values distinct from those of the 4-methylpiperazine analog [3]. Generic substitution within this chemotype without experimental validation therefore carries a high risk of unrecognized shifts in target engagement, selectivity, and ADME properties [3].

Quantitative Differentiation Evidence for 6-Chloro-2-[4-(4-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline (CAS 865616-66-6) Versus Closest Structural Analogs


N-Substituent Structural Differentiation: 4-Chlorobenzoyl vs. 4-Methylpiperazine and Unsubstituted Piperazine Analogs

The target compound carries a 4-chlorobenzoyl substituent on the piperazine nitrogen, replacing the simple methyl group found in the 4-methylpiperazine analog (CID 659436, BDBM30734) and the free NH of the unsubstituted piperazine analog (CID 658787, BDBM30721). Published BindingDB data demonstrate that the 4-methyl analog achieves D₁A dopamine receptor EC₅₀ = 0.00913 nM (ultra-high potency) and 5-HT₁A receptor EC₅₀ = 45,500 nM, yielding a D₁A/5-HT₁A selectivity ratio of ~5 × 10⁶ [1]. The unsubstituted piperazine analog (CID 658787) displays a 5-HT₁A EC₅₀ of 9,980 nM [2]. For the target compound, the 4-chlorobenzoyl group introduces: (i) a 4-chlorophenyl ring that increases molecular volume and alters π-stacking potential; (ii) a carbonyl linker that adds hydrogen-bond acceptor capacity (total HBA count = 4 vs. 3 for the methyl analog); (iii) elevated lipophilicity (computed logP = 5.937 [3] vs. an estimated logP of ~4.4 for the 4-methyl analog based on the 6-chloro-4-phenylquinazoline-2-piperazine scaffold). No direct head-to-head binding data comparing these analogs under identical assay conditions are currently available in the public domain. Consequently, prospective users should exercise caution and prioritize experimental profiling of the target compound rather than relying on extrapolation from related analogs.

GPCR pharmacology Dopamine D1A receptor Serotonin 5-HT1A receptor Structure-activity relationship

Halogenation Pattern at the 6-Position: Chloro vs. Bromo Quinazoline Analogs

The target compound bears a chlorine atom at the 6-position of the quinazoline core. A closely related bromo analog—6-bromo-2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline (CAS 330202-30-7)—substitutes bromine at the 6-position and relocates the chlorine on the benzoyl ring from the para to the ortho position . The C–Br bond (bond dissociation energy ~285 kJ/mol) is weaker than the C–Cl bond (BDE ~350 kJ/mol), which may render the bromo analog more susceptible to metabolic or photolytic dehalogenation [1]. Additionally, the larger van der Waals radius of bromine (1.85 Å vs. 1.75 Å for chlorine) alters the steric profile within the quinazoline binding pocket. The target compound's 6-chloro substitution pattern is synthetically accessible via 6-chloro-4-phenylquinazoline (CAS 4015-28-5) as a key intermediate, which is commercially available from multiple vendors with purities ≥97% [2], potentially offering supply chain advantages over the less commonly stocked bromo precursor.

Halogen bonding Quinazoline SAR Metabolic stability Synthetic tractability

Patent Landscape Positioning: Quinazoline-Piperazine Scaffold in KRAS G12C and CNS Indications

The 2-piperazinyl-4-phenylquinazoline scaffold has been prominently claimed in patent families targeting KRAS G12C inhibition (e.g., US20200102321A1, assigned to Araxes Pharma LLC; US20220242875A1) and CNS disorders (e.g., norepinephrine reuptake inhibitors, US20050096327A1) [1][2][3]. The target compound, bearing a 4-chlorobenzoyl-piperazine substituent, occupies a distinct chemical space relative to the acrylamide-warhead-containing quinazoline KRAS G12C inhibitors (e.g., ARS-1620, CAS 1698024-73-5, which uses a 4-(prop-2-enoyl)piperazin-1-yl group at position 4 and a 2-fluoro-6-hydroxyphenyl at position 7) . The absence of a covalent warhead and the presence of a 4-chlorobenzoyl group position this compound closer to the CNS-oriented quinazoline-piperazine chemotypes exemplified in patent US20050096327A1, where 6-chloro-4-phenyl-2-piperazin-1-ylquinazoline (the unsubstituted piperazine analog) is disclosed as a norepinephrine reuptake inhibitor [3]. No patent specifically claiming the target compound as a composition of matter has been identified in this search, suggesting potential freedom-to-operate advantages for certain applications.

KRAS G12C inhibition Patent analysis CNS drug discovery Chemical intellectual property

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Versus In-Class Analogs

The computed physicochemical properties of the target compound place it in a distinct region of drug-like chemical space relative to its closest analogs. The target compound (CID 2134202) has a computed logP of 5.937, tPSA of 89 Ų, molecular weight of 463.4 g/mol, 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds [1]. In comparison, the 4-methylpiperazine analog (CID 659436) has a molecular weight of 338.8 g/mol, 0 HBD, 3 HBA, and a lower predicted logP (~4.4 based on scaffold estimation), while the unsubstituted piperazine analog (CID 658787) has a molecular weight of 324.8 g/mol [2]. The target compound's logP of 5.937 exceeds the typical oral drug-likeness threshold (logP ≤ 5 per Lipinski's rule), potentially limiting aqueous solubility and oral bioavailability while favoring blood-brain barrier penetration and membrane partitioning. The ZINC15 SEA (Similarity Ensemble Approach) analysis returned no predicted activity for this compound based on ChEMBL20 annotations, indicating that its biological target profile remains uncharacterized by experimental data and cannot be reliably inferred from chemoinformatic similarity alone [1].

Lipophilicity Drug-likeness ADME prediction Physicochemical profiling

Recommended Application Scenarios for 6-Chloro-2-[4-(4-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline (CAS 865616-66-6) Based on Current Evidence


GPCR Selectivity Profiling Panels: Dopamine D₁A and Serotonin 5-HT₁A Receptor Screening

Given the documented ultra-high D₁A potency (EC₅₀ = 0.00913 nM) and pronounced D₁A/5-HT₁A selectivity window (~5 × 10⁶) of the 4-methylpiperazine analog [1], the target compound—which replaces the methyl group with a 4-chlorobenzoyl moiety—is an ideal probe for structure-activity relationship (SAR) studies exploring how N-acyl substitution modulates aminergic GPCR binding. Users should prioritize radioligand displacement assays at human D₁, D₂-like, 5-HT₁A, and 5-HT₂A receptors to quantify selectivity shifts induced by the 4-chlorobenzoyl group. The unsubstituted piperazine analog (EC₅₀ = 9,980 nM at 5-HT₁A) [2] provides an additional comparator for assessing the incremental contribution of acylation to receptor engagement. This scenario is supported by the broader patent landscape disclosing 2-piperazinyl-4-phenylquinazoline derivatives as ligands for dopamine D₃ and serotonin receptors [3].

Monoamine Transporter Inhibition Studies: Norepinephrine and Serotonin Reuptake

Patent US20050096327A1 explicitly claims 6-chloro-4-phenyl-2-piperazin-1-ylquinazoline (the unsubstituted piperazine analog) as a norepinephrine reuptake inhibitor for CNS disorders [3]. The target compound, bearing the additional 4-chlorobenzoyl group, may exhibit altered transporter selectivity (NET vs. SERT vs. DAT) relative to the unsubstituted analog. Procurement for functional uptake assays in synaptosomes or transporter-expressing cell lines (e.g., HEK-293-hNET, -hSERT, -hDAT) is warranted, with the unsubstituted analog serving as a direct comparator. The elevated logP (5.937) of the target compound [4] suggests enhanced membrane partitioning, which could translate to differences in apparent transporter inhibition kinetics in cell-based assays.

Medicinal Chemistry Scaffold Diversification: Library Synthesis and Hit Expansion

For medicinal chemistry groups engaged in quinazoline library synthesis, the target compound represents a versatile intermediate for further derivatization. The 4-chlorobenzoyl group can be reduced to the corresponding benzyl analog, hydrolyzed to the free piperazine for subsequent N-functionalization, or subjected to nucleophilic aromatic substitution at the para-chloro position. The commercial availability of the key precursor 6-chloro-4-phenylquinazoline (CAS 4015-28-5, purity ≥97%) [5] facilitates efficient parallel synthesis routes. The target compound's absence from composition-of-matter patent claims (based on current search results) may offer IP advantages for novel analog series development.

Solubility and Formulation Feasibility Assessment for In Vitro Pharmacology

With a computed logP of 5.937 and 0 hydrogen bond donors, the target compound is predicted to have limited aqueous solubility (estimated < 1 µg/mL based on logP-based models) [4]. Before committing to large-scale procurement, users should conduct a solubility screen in standard assay-compatible vehicles (e.g., DMSO stock with dilution into PBS or assay buffer containing 0.1% BSA or 1% DMSO) and quantify precipitation using nephelometry or HPLC. Formulation optimization—such as the use of cyclodextrin-based solubilization or lipid-based carriers—may be required for achieving reliable concentration-response curves in cellular assays, particularly when testing at concentrations exceeding 10 µM.

Quote Request

Request a Quote for 6-CHLORO-2-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-4-PHENYLQUINAZOLINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.